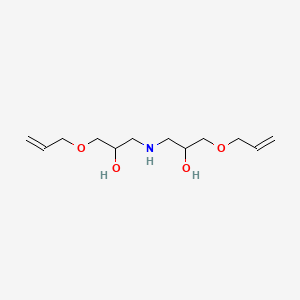

2-Propanol, 1,1'-iminobis(3-allyloxy-

Description

Conceptual Framework and Significance in Organic and Materials Chemistry

The conceptual framework for N-substituted propanolamines with unsaturated ether functionalities, such as 2-Propanol, 1,1'-iminobis(3-allyloxy-), is rooted in the synergistic interplay of its distinct structural components. The iminobis-propanol backbone provides a central nitrogen atom flanked by two hydroxy-functionalized propyl chains. This arrangement offers multiple sites for chemical reactions, including N-alkylation, acylation, and reactions involving the hydroxyl groups. The presence of the secondary amine and two hydroxyl groups also imparts hydrophilic characteristics and the capacity for hydrogen bonding, which can influence solubility and intermolecular interactions.

In parallel, the unsaturated ether functionalities, in this case, the allyloxy groups, introduce a reactive site for a wide range of chemical transformations. The allyl group, with its carbon-carbon double bond, is particularly notable for its ability to undergo polymerization reactions. ontosight.ai This makes compounds like 2-Propanol, 1,1'-iminobis(3-allyloxy-) attractive as monomers or crosslinking agents in the synthesis of polymers with tailored properties. ontosight.ai The reactivity of the allyl group can be harnessed in free-radical polymerization, leading to the formation of cross-linked networks that can enhance the mechanical and thermal properties of the resulting materials. ontosight.ai Polymers containing allyl functional groups are a unique class that allows for the introduction of diverse architectures and functionalities through various chemical reactions. nih.gov

The dual functionality of these molecules is of paramount significance in materials chemistry. The propanolamine (B44665) core can be integrated into polymer backbones such as polyurethanes or polyesters, while the pendant allyl ether groups remain available for subsequent crosslinking or functionalization. This approach allows for the creation of advanced materials with complex architectures and tailored functionalities. For instance, the incorporation of such monomers can lead to the development of specialty resins, coatings, and adhesives with enhanced durability and chemical resistance.

Historical Trajectories and Current State of Research on Iminobis-Propanol Architectures

The study of propanolamines has a rich history, with early research focusing on their synthesis and application as neutralizing agents, corrosion inhibitors, and intermediates in the production of pharmaceuticals and surfactants. The development of iminobis-propanol architectures, specifically diisopropanolamine (B56660) (2-Propanol, 1,1'-iminobis-), expanded the utility of this class of compounds. Diisopropanolamine itself has been used in a variety of applications, including as a gas sweetening agent to remove acidic gases from industrial gas streams and as a building block in the synthesis of more complex molecules.

Over time, research has shifted towards the synthesis and characterization of more complex, functionalized iminobis-propanol derivatives. This has been driven by the desire to create molecules with specific properties for advanced applications. For example, N-substituted iminobis-propanol derivatives have been investigated for their potential in personal care products and as excipients in pharmaceutical formulations. ontosight.ai The attachment of various alkyl or aryl groups to the nitrogen atom allows for the tuning of properties such as solubility, viscosity, and surfactancy. ontosight.ai

The current state of research on iminobis-propanol architectures is characterized by a focus on creating highly functionalized molecules for specialized applications. This includes the development of novel monomers for polymer synthesis, ligands for coordination chemistry, and precursors for the synthesis of biologically active compounds. The introduction of reactive functional groups, such as the allyloxy moieties in 2-Propanol, 1,1'-iminobis(3-allyloxy-), is a key aspect of this modern research thrust. These efforts aim to exploit the unique combination of the iminobis-propanol core with other reactive functionalities to create new materials and molecular systems with advanced properties.

Specific Academic Research Imperatives for 2-Propanol, 1,1'-iminobis(3-allyloxy-

While specific, in-depth research on 2-Propanol, 1,1'-iminobis(3-allyloxy-) is not extensively documented in publicly available literature, its chemical structure suggests several clear academic research imperatives. These imperatives are driven by the potential applications of this molecule, which can be inferred from the known reactivity and utility of its constituent functional groups.

A primary research imperative is the exploration of 2-Propanol, 1,1'-iminobis(3-allyloxy-) as a crosslinking agent in polymer chemistry. The presence of two allyloxy groups provides the potential for this molecule to form bridges between polymer chains, thereby creating a three-dimensional network structure. Research in this area would involve synthesizing polymers with functional groups that can react with the allyl moieties, or copolymerizing this molecule with other monomers. The resulting crosslinked materials could exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in coatings, adhesives, and composites.

Another significant research direction is the use of 2-Propanol, 1,1'-iminobis(3-allyloxy-) as a functional monomer for the synthesis of novel polymers. Polymerization of the allyl groups could lead to the formation of polymers with a high density of hydroxyl and amine functionalities along the polymer backbone. These functional groups could then be used for further chemical modifications, such as grafting other molecules or for creating materials with specific surface properties. Investigating the polymerization kinetics and the properties of the resulting polymers would be a key focus of this research. The allyl functionality can be exploited in the production of polymers, with the allyl groups undergoing free radical polymerization to form cross-linked polymers with unique mechanical and thermal properties. ontosight.ai

Furthermore, the synthesis and characterization of 2-Propanol, 1,1'-iminobis(3-allyloxy-) itself presents a research imperative. Developing efficient and scalable synthetic routes to this compound is a necessary first step for any further investigation of its properties and applications. This would likely involve the reaction of diisopropanolamine with an allyl-containing electrophile, such as allyl chloride or allyl glycidyl (B131873) ether. Detailed characterization of the molecule using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential to confirm its structure and purity.

Finally, the exploration of this compound as a precursor for the synthesis of more complex molecules is a valid research avenue. The combination of amine, hydroxyl, and allyl functionalities in a single molecule makes it a versatile starting material for the synthesis of a wide range of organic compounds with potential applications in areas such as medicinal chemistry and coordination chemistry.

Due to the limited availability of direct experimental data for 2-Propanol, 1,1'-iminobis(3-allyloxy-), the following tables provide physicochemical properties of related compounds to offer a comparative context.

Table 1: Physicochemical Properties of Related Propanolamine Compounds

| Property | Diisopropanolamine | 2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis- |

| IUPAC Name | 1-(2-hydroxypropylamino)propan-2-ol | 1-[2-hydroxyethyl(2-hydroxypropyl)amino]propan-2-ol |

| Molecular Formula | C₆H₁₅NO₂ | C₈H₁₉NO₃ |

| Molecular Weight | 133.19 g/mol | 177.24 g/mol nih.gov |

| CAS Number | 110-97-4 | 10353-86-3 nih.gov |

| Hydrogen Bond Donor Count | 3 | 3 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | 4 nih.gov |

Table 2: Physicochemical Properties of a Related Allyloxy Compound

| Property | 1,3-Bis(allyloxy)-2-propanol |

| IUPAC Name | 1,3-bis(prop-2-en-1-yloxy)propan-2-ol |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Form | Solid |

| SMILES String | OC(COCC=C)COCC=C |

| InChI Key | OFLGYLDXUIXHQY-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-hydroxy-3-prop-2-enoxypropyl)amino]-3-prop-2-enoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-3-5-16-9-11(14)7-13-8-12(15)10-17-6-4-2/h3-4,11-15H,1-2,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLUGAPHACONGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CNCC(COCC=C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984776 | |

| Record name | 1,1'-Azanediylbis{3-[(prop-2-en-1-yl)oxy]propan-2-ol} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-36-4 | |

| Record name | 2-Propanol, 1,1'-iminobis(3-allyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59857 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Azanediylbis{3-[(prop-2-en-1-yl)oxy]propan-2-ol} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Derivatization Strategies

Elucidation of Optimized Synthesis Pathways for 2-Propanol, 1,1'-iminobis(3-allyloxy-)

The primary and most direct route to 2-Propanol, 1,1'-iminobis(3-allyloxy-) involves the nucleophilic ring-opening of allyl glycidyl (B131873) ether by ammonia (B1221849). This reaction, where two molecules of the epoxide react with one molecule of ammonia, can be optimized through both catalytic and non-catalytic approaches.

Catalytic and Non-Catalytic Amination Reactions in the Presence of Allyloxy Moieties

The core of the synthesis is the amination of an epoxide. In a non-catalytic approach, the reaction is typically carried out by treating allyl glycidyl ether with an excess of aqueous ammonia at elevated temperatures and pressures. The excess ammonia is crucial to favor the formation of the secondary amine and minimize the formation of tertiary amines and other byproducts. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of ammonia attacks one of the carbon atoms of the epoxide ring.

Catalytic methods can enhance the reaction rate and selectivity under milder conditions. Various catalysts have been explored for the amination of epoxides. For instance, palladium-catalyzed allylic amination using aqueous ammonia has been shown to be effective for the synthesis of primary amines, a principle that can be extended to this synthesis. organic-chemistry.orgorganic-chemistry.orgfigshare.com Copper-based catalysts have also demonstrated efficacy in the amination of aryl chlorides in aqueous ammonia, suggesting their potential applicability in epoxide ring-opening reactions. nih.gov The choice of catalyst and reaction conditions, including solvent and temperature, significantly influences the product distribution and yield.

A comparative overview of reaction conditions for the synthesis of similar di-propanolamines is presented in the table below, which can serve as a starting point for optimizing the synthesis of the target compound.

| Precursor 1 | Precursor 2 | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Molar Ratio (Ammonia:Epoxide) | Reference |

| Propylene (B89431) Oxide | Ammonia | None | Water | 148-155 | 16.0-18.0 | 5-8:1 | Patent Data |

| Propylene Oxide | Ammonia | Water | None | 130-180 | 11-20 | 6-10:1 | Patent Data |

| Allyl Glycidyl Ether | Gelatin (amine source) | None | Water (pH 8-13) | 40 | Atmospheric | - | General Study |

Strategic Alkylation and Etherification Approaches for Precursor Functionalization

An alternative synthetic strategy involves the functionalization of a pre-existing di-propanolamine core. For instance, diisopropanolamine (B56660) can be synthesized from propylene oxide and ammonia and subsequently etherified. nih.govdow.comsigmaaldrich.com The etherification of the hydroxyl groups with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base would yield the target molecule. This approach allows for a more controlled introduction of the allyloxy moieties.

The etherification of polyols like glycerol (B35011) has been studied extensively and provides valuable insights. anton-paar.comnih.govijnrd.org Acidic or basic catalysts can be employed to facilitate the reaction between the hydroxyl groups and the alkylating agent.

Exploration of Green Chemistry Principles in Synthetic Route Design

Adhering to the principles of green chemistry is paramount in modern synthetic design. For the synthesis of 2-Propanol, 1,1'-iminobis(3-allyloxy-), several green approaches can be considered. The use of aqueous ammonia not only makes it a readily available and inexpensive reagent but also a more environmentally benign solvent compared to organic solvents. organic-chemistry.orgnih.govnih.gov

Solvent-free synthesis is another attractive green methodology. rsc.orgresearchgate.net Reactions can be carried out neat, often with microwave assistance to accelerate the reaction rate and improve yields. ijnrd.orgnih.govnih.gov Microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool for a variety of organic transformations, offering advantages such as shorter reaction times, higher yields, and often cleaner reaction profiles.

The development of recyclable catalysts is also a key aspect of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are highly desirable.

Advanced Derivatization and Selective Functional Group Interconversions

The presence of three distinct functional groups in 2-Propanol, 1,1'-iminobis(3-allyloxy-)—two hydroxyl groups, a secondary amine, and two allyl groups—opens up a vast landscape for derivatization and the synthesis of novel compounds.

Chemo- and Regioselective Transformations of Hydroxyl Groups

The two secondary hydroxyl groups are prime targets for a variety of transformations. Their reactivity can be modulated to achieve chemo- and regioselective functionalization.

Etherification: Further etherification of the hydroxyl groups with different alkyl or aryl halides can lead to the synthesis of complex polyether structures. The choice of reaction conditions, particularly the base and solvent, will influence the degree and selectivity of etherification. google.com

Esterification: The hydroxyl groups can be readily esterified with acyl chlorides or anhydrides to form the corresponding esters. This reaction is often quantitative and can be used to introduce a wide range of functional groups.

Oxidation: Selective oxidation of the secondary hydroxyl groups to ketones would yield a diketone derivative, which can then serve as a precursor for a variety of other transformations.

The table below summarizes potential transformations of the hydroxyl groups.

| Reagent | Reaction Type | Functional Group Formed |

| Alkyl Halide/Base | Etherification | Ether |

| Acyl Chloride/Anhydride | Esterification | Ester |

| Oxidizing Agent | Oxidation | Ketone |

Investigation of the Secondary Amine Moiety's Reactivity for Diverse Derivatives

The secondary amine in the backbone of the molecule is a versatile functional group that can undergo a variety of reactions.

N-Alkylation: The secondary amine can be alkylated with alkyl halides to produce tertiary amines. nih.govorganic-chemistry.orgresearchgate.netlibretexts.orgmasterorganicchemistry.com The reactivity of the amine can be influenced by steric hindrance and the electronic nature of the substituents. Careful control of reaction conditions is necessary to avoid the formation of quaternary ammonium (B1175870) salts. libretexts.orgopenstax.org

N-Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of amides. This is a robust and high-yielding reaction.

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines.

Michael Addition: As a nucleophile, the secondary amine can undergo Michael addition to α,β-unsaturated carbonyl compounds.

The following table outlines potential derivatization reactions of the secondary amine.

| Reagent | Reaction Type | Functional Group Formed |

| Alkyl Halide | N-Alkylation | Tertiary Amine |

| Acyl Chloride/Anhydride | N-Acylation | Amide |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | Tertiary Amine |

| α,β-Unsaturated Carbonyl | Michael Addition | β-Amino Carbonyl |

The allyl groups also offer opportunities for further functionalization through reactions such as hydrogenation, halogenation, epoxidation, and polymerization, further expanding the chemical space accessible from this versatile molecule. The strategic and selective manipulation of these functional groups allows for the synthesis of a diverse library of derivatives with potentially unique properties and applications.

Exploitation of Allyloxy Groups for Olefin Metathesis and Click Chemistry Formations

The presence of two terminal allyl groups in 2-Propanol, 1,1'-iminobis(3-allyloxy-) provides strategic handles for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Olefin metathesis and click chemistry, in particular, stand out as highly efficient and versatile methods for the elaboration of this core structure.

Olefin Metathesis:

Olefin metathesis, a Nobel Prize-winning technology, has revolutionized the synthesis of complex molecules. In the context of 2-Propanol, 1,1'-iminobis(3-allyloxy-), both ring-closing metathesis (RCM) and cross-metathesis (CM) can be envisioned to generate a diverse array of derivatives.

Ring-Closing Metathesis (RCM): By introducing a second alkene-containing moiety onto the central nitrogen atom, the two allyloxy groups can participate in an intramolecular RCM reaction. This strategy would lead to the formation of novel heterocyclic structures, such as functionalized azacrown ethers. The choice of a suitable ruthenium-based catalyst, like Grubbs' or Hoveyda-Grubbs' catalysts, is crucial for the efficiency of the cyclization. The reaction is driven by the release of volatile ethylene (B1197577) gas. However, potential side reactions, such as isomerization of the double bond, need to be carefully controlled to avoid the formation of undesired byproducts nih.govursa.cat.

Cross-Metathesis (CM): The terminal allyl groups can readily undergo cross-metathesis with a variety of functionalized olefins. This approach allows for the introduction of a wide range of chemical functionalities, including esters, amides, halides, and other reactive handles. The stereoselectivity of the newly formed double bond (E/Z) can often be controlled by the choice of catalyst and reaction conditions nih.gov. This methodology provides a straightforward route to telechelic polymers or molecules with tailored end-groups. For instance, reaction with acrylates could introduce ester functionalities, while reaction with allyl halides could furnish precursors for further nucleophilic substitution reactions researchgate.netacs.org.

| Olefin Metathesis Type | Reactant(s) with 2-Propanol, 1,1'-iminobis(3-allyloxy-) | Potential Product(s) | Key Considerations |

| Ring-Closing Metathesis (RCM) | N-alkenylated derivative | Functionalized azacrown ethers | Catalyst choice, suppression of isomerization nih.govursa.cat |

| Cross-Metathesis (CM) | Functionalized terminal olefins (e.g., acrylates, allyl halides) | Di-functionalized derivatives with new terminal groups | Catalyst selection for stereocontrol (E/Z) nih.govacs.org |

Click Chemistry:

The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The allyl groups of 2-Propanol, 1,1'-iminobis(3-allyloxy-) are excellent substrates for thiol-ene click chemistry, a powerful tool for surface modification and bioconjugation osti.gov.

Thiol-Ene Chemistry: This reaction involves the radical-initiated addition of a thiol to an alkene. The pendant allyl groups of the target molecule can react efficiently with a diverse library of thiol-containing molecules under mild conditions, often initiated by UV light. This method allows for the straightforward introduction of functionalities such as carboxylic acids, amines, and even complex biomolecules. The synthesis of thiol-modified phenol (B47542) derivatives and their subsequent use in thiol-ene photopolymerizations highlights the versatility of this approach beilstein-journals.org. The resulting thioether linkage is highly stable, making this a robust method for creating well-defined, functionalized materials.

| Click Chemistry Type | Reactant(s) with 2-Propanol, 1,1'-iminobis(3-allyloxy-) | Potential Product(s) | Key Features |

| Thiol-Ene Chemistry | Thiol-containing molecules (e.g., thioglycolic acid, cysteine) | Thioether-linked functional derivatives | High efficiency, mild reaction conditions, stable linkage osti.govbeilstein-journals.org |

Enantioselective Synthesis and Diastereomeric Control in Compound Preparation

The core structure of 2-Propanol, 1,1'-iminobis(3-allyloxy-) contains two stereocenters at the 2- and 2'-positions of the propanol (B110389) units. Consequently, the molecule can exist as a mixture of diastereomers (a pair of enantiomers and a meso compound). For many applications, particularly in pharmacology and materials science, the stereochemical purity of the compound is of paramount importance. Therefore, the development of enantioselective and diastereoselective synthetic routes is a significant area of research.

Enantioselective Synthesis:

While specific enantioselective syntheses for 2-Propanol, 1,1'-iminobis(3-allyloxy-) are not extensively documented in the literature, strategies can be inferred from the synthesis of analogous chiral 1,2-diols and diamines. One plausible approach involves the use of a chiral starting material. For instance, enantiomerically pure (R)- or (S)-allyl glycidyl ether can be reacted with ammonia or a primary amine in a nucleophilic ring-opening reaction. Subsequent reaction of the resulting amino alcohol with another molecule of the chiral epoxide would yield the desired enantiomerically pure product.

Another strategy involves the asymmetric dihydroxylation of a suitable precursor, followed by functional group manipulations. The development of chiral catalysts for the synthesis of related structures, such as chiral morpholine (B109124) derivatives from optically pure N-allyl-β-amino alcohols, provides a foundation for designing enantioselective routes to the target compound banglajol.info.

Diastereomeric Control:

Controlling the relative stereochemistry between the two stereocenters is crucial for isolating specific diastereomers. The diastereoselectivity of the synthesis can often be influenced by the reaction conditions and the nature of the reactants and catalysts used. In the stepwise synthesis described above, the stereochemical outcome of the second epoxide ring-opening can be influenced by the stereochemistry of the first stereocenter, a phenomenon known as substrate-controlled diastereoselection.

Furthermore, methodologies developed for the diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts could be adapted to control the stereochemistry of the target molecule scielo.br. These methods often rely on chelation control or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming steps. The stereocontrol in N-directed hydroboration of unsaturated amine borane (B79455) complexes also offers insights into how the nitrogen atom can influence the stereochemistry of reactions at adjacent positions nih.gov.

| Stereochemical Control | Synthetic Strategy | Key Principles | Relevant Precursors/Analogs |

| Enantioselective Synthesis | Use of chiral starting materials | Nucleophilic ring-opening of enantiopure epoxides | (R)- or (S)-Allyl Glycidyl Ether |

| Diastereomeric Control | Substrate-controlled synthesis | Influence of existing stereocenter on incoming group | Chiral amino alcohol intermediate |

| Diastereomeric Control | Use of chiral auxiliaries or catalysts | Directed bond formation through chelation or steric hindrance | Morita-Baylis-Hillman adducts scielo.br |

Advanced Spectroscopic and Analytical Characterization for In Depth Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Propanol, 1,1'-iminobis(3-allyloxy-), with a chemical formula of C₁₅H₂₉NO₄, the expected monoisotopic mass would be a key parameter for its identification. In a typical HRMS analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion ([M]+, [M+H]+, or [M+Na]+) would be measured with high precision.

Furthermore, analysis of the fragmentation patterns in the mass spectrum, often achieved through techniques like tandem mass spectrometry (MS/MS), would offer valuable insights into the compound's structure. Cleavage of the C-C and C-N bonds adjacent to the central nitrogen atom and the ether linkages would be anticipated, leading to characteristic fragment ions. However, without experimental data, a definitive fragmentation pathway cannot be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. A complete NMR analysis of 2-Propanol, 1,1'-iminobis(3-allyloxy-) would involve ¹H and ¹³C NMR as fundamental one-dimensional experiments, supplemented by a suite of two-dimensional techniques.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H-¹H Correlated Spectroscopy (COSY) would reveal the proton-proton coupling networks within the molecule, helping to establish the connectivity of the propanol (B110389) and allyl groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity across the nitrogen atom and the ether linkages.

Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation in solution.

Without access to experimental spectra, a table of expected chemical shifts and coupling constants cannot be provided.

Quantitative NMR (qNMR) for Accurate Molar Concentration Determination

Quantitative NMR (qNMR) is a method used to determine the concentration of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration. This technique could be applied to determine the purity or concentration of a solution of 2-Propanol, 1,1'-iminobis(3-allyloxy-). The selection of a suitable, non-overlapping resonance and an appropriate internal standard would be critical for accurate quantification. However, no published studies employing qNMR for this compound are available.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Molecular Fingerprinting

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For 2-Propanol, 1,1'-iminobis(3-allyloxy-), the spectra would be expected to show characteristic bands for:

O-H stretching of the hydroxyl groups.

N-H stretching of the secondary amine (if not protonated).

C-H stretching of the aliphatic and vinylic protons.

C=C stretching of the allyl groups.

C-O-C stretching of the ether linkages.

C-N stretching of the amine.

The combination of FT-IR and Raman spectra provides a unique "molecular fingerprint" that could be used for identification. However, specific peak positions and intensities are not documented.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration if the compound is chiral and crystallizes appropriately. Given the presence of two stereocenters at the C2 positions of the propanol units, 2-Propanol, 1,1'-iminobis(3-allyloxy-) can exist as multiple stereoisomers. X-ray crystallography would be the ideal technique to unambiguously determine the solid-state conformation and the relative and absolute stereochemistry of a single stereoisomer. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity, Isomer Separation, and Complex Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound, separating isomers, and analyzing its presence in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used for the analysis of this compound, although its relatively high molecular weight and polarity might necessitate derivatization (e.g., silylation of the hydroxyl groups) to improve volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are likely more suitable methods for the direct analysis of 2-Propanol, 1,1'-iminobis(3-allyloxy-). Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an appropriate additive (such as formic acid or trifluoroacetic acid for better peak shape) would be a standard approach. These techniques would be invaluable for purity assessment and for the separation of potential stereoisomers if a suitable chiral stationary phase is employed. However, no specific methods or chromatograms have been published for this compound.

Thermogravimetric Analysis (TGA) for Elucidating Thermal Degradation Pathways and Stability Regimes

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific thermogravimetric analysis (TGA) data for the compound 2-Propanol, 1,1'-iminobis(3-allyloxy-) is not publicly available. Detailed research findings, including onset decomposition temperatures, percentage weight loss at various temperature intervals, and specific degradation pathways for this molecule, have not been reported in the reviewed sources.

Thermogravimetric analysis is a critical technique for assessing the thermal stability of a compound. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data, typically plotted as a TGA curve (mass versus temperature), reveals the temperatures at which the compound begins to decompose and the distinct stages of its degradation. This information is crucial for understanding the material's thermal limits and the mechanisms by which it breaks down.

In the absence of specific experimental data for 2-Propanol, 1,1'-iminobis(3-allyloxy-), a detailed discussion of its thermal degradation pathways and stability regimes cannot be provided at this time. The generation of a data table summarizing these properties is therefore not possible.

For context, the thermal degradation of related chemical structures, such as polymers containing allylamine (B125299) or those cured with amine agents, involves processes like side-group elimination and chain scission. researchgate.netresearchgate.net For instance, polymers with side groups may see these groups stripped from the main chain at elevated temperatures before the polymer backbone itself breaks. researchgate.net In the case of epoxy resins cured with amines, thermal analysis has shown that stability can be influenced by the curing temperature and duration, with decomposition temperatures often exceeding 280°C (553.15 K). researchgate.net However, it must be emphasized that these are general examples, and the specific thermal behavior of 2-Propanol, 1,1'-iminobis(3-allyloxy-) would be unique to its molecular structure.

Further empirical research, involving the synthesis and subsequent thermogravimetric analysis of 2-Propanol, 1,1'-iminobis(3-allyloxy-), would be required to generate the specific data necessary to populate the requested article section.

Due to a lack of specific scientific literature and computational data for the chemical compound "2-Propanol, 1,1'-iminobis(3-allyloxy-)" in the public domain, a detailed article on its theoretical and computational chemistry investigations as per the requested outline cannot be generated at this time.

Extensive searches for scholarly articles and research data specifically focused on "2-Propanol, 1,1'-iminobis(3-allyloxy-)" did not yield the necessary information to populate the outlined sections regarding its electronic structure, molecular dynamics, spectroscopic parameters, reaction mechanisms, and solvation models.

General computational chemistry methodologies and studies on related but structurally different molecules are available. However, in strict adherence to the user's instructions to focus solely on "2-Propanol, 1,1'-iminobis(3-allyloxy-)", and without specific research findings for this compound, the creation of a scientifically accurate and detailed article is not possible.

Further research and publication of data pertaining to "2-Propanol, 1,1'-iminobis(3-allyloxy-)" within the scientific community would be required to fulfill this request.

In Depth Chemical Reactivity and Mechanistic Pathway Studies

Kinetic and Thermodynamic Investigations of Key Organic Transformations

There is no specific kinetic or thermodynamic data available for organic transformations involving 2-Propanol, 1,1'-iminobis(3-allyloxy-). In general, the reactivity of this molecule would be governed by the interplay of its secondary amine, hydroxyl, and allyloxy functionalities.

Kinetic studies of similar, but simpler, molecules like 2-propanol have been conducted. For instance, the oxidation of 2-propanol has been shown to follow different kinetic mechanisms, such as a sequential ordered Bi-Bi mechanism when catalyzed by certain alcohol dehydrogenases. mdpi.com However, these findings are not directly transferable to the more complex structure of 2-Propanol, 1,1'-iminobis(3-allyloxy-).

Thermodynamic data, such as enthalpy of formation or Gibbs free energy, has not been reported for this specific compound. Such data would be essential for predicting the feasibility and equilibrium position of its potential reactions. For related compounds like 3-allyloxy-1,2-propanediol, some thermodynamic properties have been calculated and are available in chemical databases. chemeo.com

Mechanistic Pathways of Oxidation, Reduction, and Hydrolysis Reactions Relevant to 2-Propanol, 1,1'-iminobis(3-allyloxy-

Detailed mechanistic pathways for the oxidation, reduction, and hydrolysis of 2-Propanol, 1,1'-iminobis(3-allyloxy-) have not been elucidated in the scientific literature. However, general mechanisms for the reactions of its functional groups are well-established.

Oxidation: The secondary amine and secondary alcohol moieties are susceptible to oxidation.

Oxidation of the Secondary Amine: The oxidation of secondary amines can lead to a variety of products, including hydroxylamines and nitrones. uomustansiriyah.edu.iqlibretexts.org The specific outcome would depend on the oxidizing agent and reaction conditions. For example, catalytic aerobic oxidation of secondary amines has been achieved using bifunctional quinone catalysts. nih.gov

Oxidation of the Secondary Alcohol: The two secondary hydroxyl groups can be oxidized to ketones. Reagents like pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of alcohols. researchgate.net

Oxidation of the Allyl Group: The double bond in the allyloxy group can undergo oxidation. For instance, the Tsuji-Wacker oxidation of terminal olefins, which is a palladium-catalyzed process, typically yields methyl ketones. nih.gov

Reduction: The allyl double bonds are the most likely sites for reduction. Catalytic hydrogenation using transition metals like palladium or platinum would be expected to saturate the double bonds, converting the allyloxy groups to propoxy groups.

Hydrolysis: The ether linkages in the allyloxy groups could be subject to hydrolysis under certain conditions.

Ether Hydrolysis: Generally, ether cleavage requires harsh conditions, such as strong acids. stackexchange.com However, the hydrolysis of allyl ethers can be facilitated under milder conditions using supported Group VIII metal catalysts. google.comacsgcipr.org The reaction proceeds through isomerization of the allyl ether to a vinyl ether, which is then readily hydrolyzed. acsgcipr.org

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks

There are no published studies on the use of 2-Propanol, 1,1'-iminobis(3-allyloxy-) as a ligand in coordination chemistry or in the formation of metal-organic frameworks (MOFs). The molecule possesses multiple potential coordination sites: the nitrogen atom of the secondary amine, the oxygen atoms of the two hydroxyl groups, and the oxygen atoms of the two ether linkages. This polydentate nature suggests it could act as a chelating ligand.

No specific metal complexes of 2-Propanol, 1,1'-iminobis(3-allyloxy-) have been synthesized and characterized according to the available literature. The synthesis would typically involve reacting the compound with a metal salt in a suitable solvent. The resulting complexes could be characterized by techniques such as X-ray crystallography, elemental analysis, and various spectroscopic methods.

Without experimental data, one can only predict the expected spectroscopic changes upon complexation.

Infrared (IR) Spectroscopy: Coordination to a metal ion would likely cause shifts in the vibrational frequencies of the N-H and O-H bonds, as well as the C-N and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons near the coordination sites would be expected to change upon complexation.

UV-Visible Spectroscopy: The formation of metal complexes often results in the appearance of new absorption bands in the UV-visible spectrum, corresponding to d-d transitions or charge-transfer bands.

The structure of 2-Propanol, 1,1'-iminobis(3-allyloxy-) provides a scaffold that could be modified to design new ligands with specific properties. The secondary amine could be further functionalized, or the allyl groups could be altered to tune the steric and electronic properties of the ligand. The principles of ligand design often involve considering factors like the desired coordination geometry, the nature of the metal ion to be complexed, and the intended application of the resulting metal complex. rsc.orgmdpi.com

Polymerization Reactions Initiated or Propagated by Allyloxy Functionalities

While there is no specific information on the polymerization of 2-Propanol, 1,1'-iminobis(3-allyloxy-), the presence of two allyloxy groups makes it a potential monomer for polymerization. Allyl monomers are known to undergo polymerization, although often with more difficulty than vinyl monomers due to degradative chain transfer. nih.gov

The polymerization of allyl ethers is generally thought to occur via a free-radical addition mechanism. mdpi.com However, recent studies have proposed a radical-mediated cyclization (RMC) mechanism for the photopolymerization of some allyl ether monomers. mdpi.com The allyl groups can also participate in other types of polymerization, such as thiol-ene reactions. sigmaaldrich.com The multifunctional nature of 2-Propanol, 1,1'-iminobis(3-allyloxy-) could potentially lead to the formation of cross-linked polymers. A related compound, 3-allyloxy-1,2-propanediol, is used as a monomer to synthesize modified polymers for applications like drug delivery systems. sigmaaldrich.comsigmaaldrich.com

Radical Polymerization and Copolymerization Studies

The radical polymerization of allyl monomers, including those with allyloxy functionalities, is often challenging. These monomers typically exhibit slow polymerization rates and yield polymers with low molecular weights. This behavior is primarily attributed to degradative chain transfer, a process where a propagating radical abstracts a hydrogen atom from the methylene (B1212753) group adjacent to the oxygen atom of the allyloxy group. This transfer reaction results in a stable, less reactive allylic radical, which is slow to reinitiate polymerization, thus hindering the formation of long polymer chains. nih.gov

Recent studies, however, have proposed alternative mechanistic pathways for the polymerization of allyl ether monomers. One such mechanism is a radical-mediated cyclization (RMC) reaction. nih.govacs.org This process involves the following steps:

Hydrogen Abstraction: A radical initiator abstracts an allylic hydrogen from the monomer's methylene group, creating a delocalized allyl ether radical. nih.govacs.org

Cyclization: This radical then attacks the double bond of a second monomer molecule, leading to the formation of a five-membered cyclopentane-like ring radical. acs.org

Chain Propagation: The resulting cyclopentane (B165970) radical propagates by abstracting a hydrogen atom from another monomer molecule, continuing the cycle. nih.gov

This RMC mechanism helps to explain the formation of polymers from monomers that are otherwise considered difficult to polymerize via conventional free-radical addition. nih.gov The copolymerization of allyloxy monomers with more reactive monomers, such as methacrylates, has also been explored as a strategy to incorporate allyl functionalities into polymers while maintaining controlled reaction kinetics. researchgate.net

Controlled Polymerization Techniques (e.g., RAFT, ATRP) Utilizing Allyloxy Groups

To overcome the challenges of conventional radical polymerization, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have been employed for monomers containing allyloxy groups. nih.govcmu.edu These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. wikipedia.orgsigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) has been successfully used to create well-defined polymers and macromonomers from initiators containing bis-allyloxy functionalities. researchgate.netncl.res.inresearchgate.net In these systems, an initiator functionalized with allyloxy groups is used to polymerize other monomers, such as styrene (B11656) or methyl methacrylate. researchgate.netncl.res.in This results in polymers with terminal allyloxy groups that can be used for further chemical modifications. researchgate.net The kinetics of such polymerizations often follow a pseudo-first-order relationship with respect to monomer consumption, indicating a controlled process. researchgate.netresearchgate.net

Interactive Table: ATRP of Styrene using a Bis-allyloxy Functionalized Initiator researchgate.netresearchgate.net

| Run | Monomer/Initiator Ratio | Mn,GPC ( g/mol ) | PDI (Mw/Mn) | Initiator Efficiency |

| 1 | 50:1 | 4,800 | 1.05 | 0.95 |

| 2 | 100:1 | 8,500 | 1.07 | 0.88 |

| 3 | 150:1 | 11,700 | 1.09 | 0.80 |

Mn,GPC: Number-average molecular weight determined by Gel Permeation Chromatography. PDI: Polydispersity Index.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another versatile CRP technique compatible with a wide range of functional monomers. wikipedia.orgnih.govacs.org RAFT polymerization of monomers like styrene or acrylates can be mediated by a chain transfer agent (CTA) containing allyl functionalities, leading to telechelic polymers with allyl end-groups. nih.gov This method is valued for its ability to produce polymers with complex architectures, such as block copolymers and star polymers. nih.govwikipedia.org The success of RAFT polymerization relies on the appropriate choice of the CTA for the specific monomer being polymerized. acs.org

Supramolecular Interactions and Non-Covalent Assemblies

The functional groups present in 2-Propanol, 1,1'-iminobis(3-allyloxy-)—specifically two hydroxyl (-OH) groups, a secondary amine (-NH-), and two ether (-O-) linkages—make it an excellent candidate for forming complex supramolecular structures through non-covalent interactions. khanacademy.orgnih.gov

Interactive Table: Hydrogen Bonding Capabilities of Functional Groups in 2-Propanol, 1,1'-iminobis(3-allyloxy-)

| Functional Group | Hydrogen Bond Donor | Hydrogen Bond Acceptor |

| Hydroxyl (-OH) | Yes | Yes |

| Secondary Amine (-NH-) | Yes | Yes |

| Ether (-O-) | No | Yes |

| Allyl (C=C-C-H) | Yes (Weak C-H···π) | Yes (Weak π-system) |

Beyond classical hydrogen bonds, other non-covalent interactions can contribute to the self-assembly of this molecule. These include van der Waals forces and potentially weaker C-H···π interactions involving the allyl groups. nih.gov The concept of "nested" non-covalent interactions, where multiple types of interactions work in concert, can lead to highly organized and functional supramolecular materials. researchgate.netchemrxiv.orgchemrxiv.org The interplay between strong hydrogen bonds and weaker interactions can lead to the formation of well-defined nano-assemblies, as has been observed in other systems containing allyl functionalities. nih.gov

Emerging Academic Applications in Advanced Materials Science and Catalysis

Development as Monomers or Cross-linking Agents in Tailored Polymeric Materials

Synthesis and Characterization of Homopolymers and Copolymers

There is no available scientific literature detailing the synthesis and characterization of homopolymers or copolymers derived from 2-Propanol, 1,1'-iminobis(3-allyloxy-).

Surface Modification and Grafting Applications for Functional Materials

No research has been published on the use of 2-Propanol, 1,1'-iminobis(3-allyloxy-) for surface modification or grafting applications.

Contributions to Supramolecular Chemistry and Host-Guest Recognition Systems

Design and Synthesis of Molecular Receptors

The design and synthesis of molecular receptors based on 2-Propanol, 1,1'-iminobis(3-allyloxy-) have not been reported in the scientific literature.

Self-Assembly Processes for Hierarchical Structures

There are no published studies on the self-assembly processes of 2-Propanol, 1,1'-iminobis(3-allyloxy-) to form hierarchical structures.

Utility in Homogeneous and Heterogeneous Catalysis

The utility of 2-Propanol, 1,1'-iminobis(3-allyloxy-) in homogeneous or heterogeneous catalysis has not been documented in any available research.

Ligand Design for Metal-Catalyzed Organic Reactions

There is currently no available research demonstrating the use of 2-Propanol, 1,1'-iminobis(3-allyloxy-) as a ligand in metal-catalyzed organic reactions.

Supported Catalysts and Recyclable Catalytic Systems

No studies have been found that describe the immobilization of 2-Propanol, 1,1'-iminobis(3-allyloxy-) onto solid supports to create supported or recyclable catalysts.

Application in Advanced Separation Science and Adsorption Technologies (e.g., as novel sorbents or stationary phases)

Information regarding the application of 2-Propanol, 1,1'-iminobis(3-allyloxy-) as a sorbent material for separation or as a stationary phase in chromatography is not present in the current scientific literature.

Integration into Functional Composites and Hybrid Materials

There is no documented evidence of 2-Propanol, 1,1'-iminobis(3-allyloxy-) being integrated into functional composites or hybrid materials.

Future Research Trajectories and Broader Academic Outlook

Innovation in Sustainable and Environmentally Benign Synthesis of 2-Propanol, 1,1'-iminobis(3-allyloxy- and its Derivatives

The future synthesis of 2-Propanol, 1,1'-iminobis(3-allyloxy-) and its derivatives will likely prioritize green chemistry principles, focusing on atom economy, use of renewable feedstocks, and avoidance of hazardous reagents.

Potential Sustainable Synthetic Routes: A plausible and environmentally conscious synthetic pathway could start from diisopropanolamine (B56660) and allyl glycidyl (B131873) ether. Diisopropanolamine itself can be considered a versatile chemical building block. nih.gov The reaction would involve the nucleophilic attack of the secondary amine on the epoxide ring of allyl glycidyl ether. This reaction is typically efficient and atom-economical.

Another green approach involves biocatalysis. Enzymes, such as lipases and dehydrogenases, have shown great promise in the stereoselective synthesis of related chiral building blocks like (S)- and (R)-3-allyloxy-propane-1,2-diol. researchgate.net Future research could explore the use of engineered enzymes for the direct and enantioselective synthesis of the target molecule, potentially starting from glycerol (B35011), a renewable byproduct of biodiesel production. researchgate.net The enzymatic synthesis of chiral synthons from glycerol is a well-established green strategy. researchgate.net

Furthermore, research into solvent choice will be critical. The use of polar protic solvents like propanol (B110389) or butanol, especially under microwave irradiation, has been shown to enhance reaction rates and conversions in the synthesis of related heterocyclic compounds, offering a more efficient alternative to traditional heating methods. acs.org

| Proposed Method | Key Features | Potential Advantages |

| Biocatalysis | Use of engineered lipases or dehydrogenases. | High stereoselectivity, mild reaction conditions, use of renewable feedstocks like glycerol. researchgate.netresearchgate.net |

| Epoxide Ring Opening | Reaction of diisopropanolamine with allyl glycidyl ether. | High atom economy, potentially solvent-free conditions. |

| Microwave-Assisted Synthesis | Utilizing polar protic solvents under microwave irradiation. | Reduced reaction times, increased yields, enhanced process efficiency. acs.org |

Unveiling Novel Reactivity and Catalytic Phenomena with this Compound Class

The unique combination of a tertiary amine, two hydroxyl groups, and two allyl groups within a single molecule opens up a plethora of possibilities for novel reactivity and catalysis.

Organocatalysis : The diisopropanolamine core can function as an organocatalyst. Diisopropanolamine and its derivatives are known to act as blowing catalysts in polyurethane foam production, facilitating the reaction between isocyanates and water. google.com This suggests that 2-Propanol, 1,1'-iminobis(3-allyloxy-) could be explored as a catalyst for polymerization and other organic transformations.

Polymerization and Cross-linking : The two terminal allyl groups are prime candidates for a variety of polymerization techniques, including free-radical polymerization, Ziegler-Natta catalysis, and ring-opening metathesis polymerization (ROMP). This could lead to the formation of novel linear polymers or cross-linked networks with tailored properties.

Photocatalysis : Modified titanium dioxide has been used for the photocatalytic mineralization of diisopropanolamine in industrial wastewater. researchgate.net Derivatives of 2-Propanol, 1,1'-iminobis(3-allyloxy-) could be designed as ligands to create novel photocatalysts for degradation of pollutants or for use in solar energy conversion.

Thiol-Ene Click Chemistry : The allyl groups can readily react with thiol-containing molecules via the thiol-ene "click" reaction. This highly efficient and specific reaction allows for the straightforward functionalization of the molecule or the creation of well-defined polymer networks under mild conditions.

Rational Design of Derivatives for Enhanced Performance in Advanced Material Systems

The concept of "materials by design" involves the deliberate creation of materials with specific, predictable properties. nih.gov 2-Propanol, 1,1'-iminobis(3-allyloxy-) is an ideal platform for such rational design due to its multiple functionalization points. By systematically modifying its structure, a wide range of advanced materials can be conceptualized.

Potential Derivative Classes and Applications:

| Derivative Class | Modification Strategy | Potential Application |

| Cationic Polymers | Quaternization of the central nitrogen atom. | Gene delivery vectors, antimicrobial coatings, flocculants in water treatment. |

| Hydrophilic Networks | Esterification of the hydroxyl groups with polyethylene (B3416737) glycol (PEG). | Hydrogels for biomedical applications, anti-fouling surfaces. |

| High-Refractive-Index Polymers | Incorporation of sulfur-containing moieties via thiol-ene reaction. | Optical lenses, coatings for electronic displays. |

| Functional Resins | Copolymerization with other vinyl or acrylic monomers. | Adhesives, coatings, and composite matrices. |

The ability to create ordered, self-assembled monolayers (SAMs) on surfaces provides another avenue for rational design, enabling precise control over surface properties like wetting and adhesion at the molecular level. nih.gov Derivatives of this compound could be designed to form such SAMs, leading to functional surfaces for microfabrication or biomaterial interfaces.

Advanced Computational Design and Machine Learning Approaches for Compound Discovery and Property Prediction

The complexity of mapping structure-property relationships necessitates the use of advanced computational tools. rsc.org Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the behavior of 2-Propanol, 1,1'-iminobis(3-allyloxy-) and its derivatives.

DFT Calculations : DFT can be used to predict electronic properties, reaction mechanisms, and spectroscopic data. nih.govacs.org For instance, simulations could elucidate the thermodynamic and kinetic favorability of different synthetic routes or catalytic cycles. acs.org

Molecular Dynamics (MD) Simulations : MD simulations can model the conformational dynamics and intermolecular interactions, which is crucial for understanding how these molecules assemble into larger structures or how polymers derived from them behave. acs.org

Machine Learning (ML) : ML is revolutionizing materials discovery. ijisae.orgmedium.com By training algorithms on large datasets of polymers, it is possible to predict the properties of new, unsynthesized materials with remarkable accuracy. techexplorist.com An ML model could be developed to predict properties like the glass transition temperature (Tg), ionic conductivity, or biodegradability of polymers derived from 2-Propanol, 1,1'-iminobis(3-allyloxy-) and its analogs. researchgate.net This data-driven approach, often part of a "Design-Build-Test-Learn" paradigm, can dramatically accelerate the development of new materials with targeted functionalities. nih.gov

Interdisciplinary Research Synergies (e.g., bio-inspired materials, sensor development, environmental remediation beyond safety)

The versatile structure of 2-Propanol, 1,1'-iminobis(3-allyloxy-) makes it a strong candidate for applications that span multiple scientific disciplines.

Bio-inspired Materials : Nature provides a rich source of inspiration for creating advanced materials. rsc.orgyoutube.com For example, the remarkable underwater adhesion of mussels is due to proteins rich in catechol groups. researchgate.netresearchgate.net Derivatives of the title compound could be functionalized with catechol moieties to create novel bio-inspired adhesives for medical or marine applications. nih.gov The core structure could also serve as a backbone for creating polymers with antibacterial properties, mimicking natural defense mechanisms. nih.gov

Sensor Development : The amine and ether groups can act as specific binding sites for metal ions or organic molecules. By immobilizing the compound or its polymeric derivatives onto a substrate (e.g., an electrode or an optical fiber), it may be possible to create highly selective and sensitive chemical sensors. Amine-functionalized materials are already being explored for this purpose. mdpi.com

Environmental Remediation : Amine-functionalized materials are highly effective adsorbents for various pollutants, including heavy metals and CO₂. mdpi.comresearchgate.net Polymers and composites derived from 2-Propanol, 1,1'-iminobis(3-allyloxy-) could be designed as next-generation sorbents for water purification or carbon capture. mdpi.comnih.gov The development of functionalized nanoparticles for environmental remediation is a rapidly growing field where such compounds could find application. aku.edu

Q & A

Q. What are the established synthetic routes for 2-Propanol, 1,1'-iminobis(3-allyloxy-), and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, allyloxy groups can be introduced via epoxide ring-opening with allyl alcohol under basic conditions . Optimization strategies include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from byproducts like unreacted diisopropanolamine derivatives .

Q. How can researchers characterize the purity and structural integrity of 2-Propanol, 1,1'-iminobis(3-allyloxy-)?

Methodological Answer: Key analytical techniques include:

- NMR spectroscopy : Compare H and C spectra with reference data (e.g., δ 1.2–1.4 ppm for methyl groups in diisopropanolamine derivatives) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., exact mass 383.37657 for related derivatives) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities like unreacted amines .

Advanced Research Questions

Q. What are the potential pharmacological applications of 2-Propanol, 1,1'-iminobis(3-allyloxy-) derivatives, and how can their bioactivity be systematically evaluated?

Methodological Answer: Derivatives with allyloxy and iminobis groups show promise as β-blocker intermediates or antimicrobial agents. Evaluation strategies include:

- In vitro assays : Test receptor binding affinity (e.g., β-adrenergic receptors) using radioligand displacement assays .

- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like bacterial efflux pumps .

Q. How do structural modifications (e.g., alkyl chain length, allyloxy substitution) affect the compound’s physicochemical properties?

Methodological Answer:

- Alkyl chain impact : Longer chains (e.g., tallow alkyl derivs.) increase hydrophobicity, measured via logP (octanol-water partition coefficient) using shake-flask methods .

- Allyloxy substitution : Enhances reactivity in polymerization (e.g., copolymerization with formaldehyde for resin synthesis) .

- Thermal stability : Analyze via TGA (Thermogravimetric Analysis); allyloxy derivatives degrade above 200°C, while N-tallow alkyl derivatives show higher stability .

Q. How can researchers resolve contradictions in reported spectral data for this compound class?

Methodological Answer: Discrepancies often arise from:

- Stereoisomerism : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assign configurations .

- Solvent effects : Re-run NMR in deuterated DMSO to compare with literature data (e.g., CAS 73313-34-5 impurities) .

- Impurity interference : Cross-validate with high-resolution techniques like 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.